Cas no 2137092-64-7 ((3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol)

(3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol is a chiral amino alcohol derivative featuring a 1-methylimidazole substituent. This compound is of interest in medicinal chemistry and asymmetric synthesis due to its structural motif, which combines a basic amino group with a hydroxyl functionality, enabling its use as a building block for pharmacologically active molecules. The stereospecific (S)-configuration at the 3-position enhances its utility in enantioselective applications. Its imidazole moiety may contribute to metal coordination or hydrogen-bonding interactions, making it valuable in catalyst design or drug development. The compound’s stability and well-defined stereochemistry support reproducible synthetic outcomes in research and industrial applications.
(3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol structure
2137092-64-7 structure
Product name:(3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol
CAS No:2137092-64-7
MF:C7H13N3O
Molecular Weight:155.197621107101
CID:6217153
PubChem ID:96735045

(3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol 化学的及び物理的性質

名前と識別子

    • (3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol
    • EN300-1164929
    • 2137092-64-7
    • インチ: 1S/C7H13N3O/c1-10-4-3-9-7(10)6(8)2-5-11/h3-4,6,11H,2,5,8H2,1H3/t6-/m0/s1
    • InChIKey: AKKGEQIAVJNZRK-LURJTMIESA-N
    • SMILES: OCC[C@@H](C1=NC=CN1C)N

計算された属性

  • 精确分子量: 155.105862047g/mol
  • 同位素质量: 155.105862047g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 120
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -1.4
  • トポロジー分子極性表面積: 64.1Ų

(3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1164929-0.25g
(3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol
2137092-64-7
0.25g
$1393.0 2023-06-08
Enamine
EN300-1164929-10000mg
(3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol
2137092-64-7
10000mg
$6082.0 2023-10-03
Enamine
EN300-1164929-2500mg
(3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol
2137092-64-7
2500mg
$2771.0 2023-10-03
Enamine
EN300-1164929-50mg
(3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol
2137092-64-7
50mg
$1188.0 2023-10-03
Enamine
EN300-1164929-0.1g
(3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol
2137092-64-7
0.1g
$1332.0 2023-06-08
Enamine
EN300-1164929-500mg
(3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol
2137092-64-7
500mg
$1357.0 2023-10-03
Enamine
EN300-1164929-5.0g
(3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol
2137092-64-7
5g
$4391.0 2023-06-08
Enamine
EN300-1164929-1.0g
(3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol
2137092-64-7
1g
$1515.0 2023-06-08
Enamine
EN300-1164929-0.5g
(3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol
2137092-64-7
0.5g
$1453.0 2023-06-08
Enamine
EN300-1164929-250mg
(3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol
2137092-64-7
250mg
$1300.0 2023-10-03

(3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol 関連文献

(3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-olに関する追加情報

Recent Advances in the Study of (3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol (CAS: 2137092-64-7)

The compound (3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol (CAS: 2137092-64-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This chiral amino alcohol derivative, characterized by its imidazole moiety, has been explored for its role as a building block in the synthesis of biologically active molecules, particularly those targeting enzymatic pathways and receptor interactions.

Recent studies have focused on the synthetic routes and optimization of (3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol, with an emphasis on enantioselective synthesis to ensure high purity and yield. Researchers have employed advanced catalytic methods, including asymmetric hydrogenation and enzymatic resolution, to achieve the desired stereochemical configuration. These efforts are critical for the compound's application in the development of chiral drugs, where stereochemistry often dictates pharmacological activity.

In addition to synthetic advancements, the biological activity of (3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol has been investigated in the context of its interaction with various biological targets. Preliminary in vitro studies suggest that the compound exhibits moderate inhibitory activity against certain kinases and proteases, making it a promising scaffold for the design of enzyme inhibitors. Further structure-activity relationship (SAR) studies are underway to elucidate the pharmacophoric features responsible for its bioactivity.

The potential therapeutic applications of (3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol are also being explored. Recent findings indicate its utility in the development of antiviral and anticancer agents, owing to its ability to interfere with key cellular processes. For instance, derivatives of this compound have shown activity against viral proteases involved in the replication of certain RNA viruses. Similarly, modifications to the imidazole ring have yielded analogs with enhanced cytotoxicity against cancer cell lines.

Despite these promising developments, challenges remain in the optimization of (3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol for clinical use. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further medicinal chemistry efforts. Collaborative research between academic institutions and pharmaceutical companies is expected to accelerate the translation of these findings into viable drug candidates.

In conclusion, (3S)-3-amino-3-(1-methyl-1H-imidazol-2-yl)propan-1-ol (CAS: 2137092-64-7) represents a versatile and pharmacologically relevant compound with broad potential in drug discovery. Ongoing research aims to refine its synthetic accessibility, expand its biological profile, and explore its therapeutic applications. The insights gained from these studies will likely contribute to the development of novel treatments for various diseases, underscoring the importance of continued investigation in this area.

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